molecular formula C23H24N4 B14337288 1,5-Pentanediamine, N,N-di-4-quinolinyl- CAS No. 104772-00-1

1,5-Pentanediamine, N,N-di-4-quinolinyl-

Cat. No.: B14337288
CAS No.: 104772-00-1
M. Wt: 356.5 g/mol
InChI Key: WTEQYWCGKHXBEZ-UHFFFAOYSA-N
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Description

1,5-Pentanediamine, N,N-di-4-quinolinyl- is a chemical compound with a complex structure that includes both a pentanediamine backbone and quinoline groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Pentanediamine, N,N-di-4-quinolinyl- typically involves the reaction of 1,5-pentanediamine with quinoline derivatives under specific conditions. One common method includes the use of quinoline-4-carboxylic acid, which reacts with 1,5-pentanediamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems and reactors can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

1,5-Pentanediamine, N,N-di-4-quinolinyl- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,5-Pentanediamine, N,N-di-4-quinolinyl- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to the presence of quinoline groups.

    Medicine: Studied for its potential use in drug development, particularly in the design of antimalarial and anticancer agents.

    Industry: Utilized in the production of polymers and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,5-Pentanediamine, N,N-di-4-quinolinyl- involves its interaction with biological molecules. The quinoline groups can intercalate with DNA, disrupting its function and leading to cell death. This property is particularly useful in the development of antimalarial and anticancer drugs. The compound can also inhibit enzymes by binding to their active sites, thereby blocking their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,5-Pentanediamine, N,N-di-4-quinolinyl- is unique due to its combination of a pentanediamine backbone and quinoline groups, which confer specific chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .

Properties

CAS No.

104772-00-1

Molecular Formula

C23H24N4

Molecular Weight

356.5 g/mol

IUPAC Name

N,N'-di(quinolin-4-yl)pentane-1,5-diamine

InChI

InChI=1S/C23H24N4/c1(6-14-24-22-12-16-26-20-10-4-2-8-18(20)22)7-15-25-23-13-17-27-21-11-5-3-9-19(21)23/h2-5,8-13,16-17H,1,6-7,14-15H2,(H,24,26)(H,25,27)

InChI Key

WTEQYWCGKHXBEZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=N2)NCCCCCNC3=CC=NC4=CC=CC=C43

Origin of Product

United States

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